2,8-Decadiynoic acid, methyl ester

Insecticide Larvicide Fatty Acid Methyl Ester

2,8-Decadiynoic acid, methyl ester (CAS 144534-42-9, molecular formula C₁₁H₁₄O₂, MW 178.228) is a C₁₁ fatty acid methyl ester characterized by two isolated triple bonds at the C-2 and C-8 positions of the decanoic chain. This conjugated diyne structural motif distinguishes it from common mono-unsaturated or saturated fatty acid esters and places it within the broader class of polyacetylenic lipids, which are known for their pleiotropic bioactivities, including insecticidal, antifungal, and anticancer properties.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 144534-42-9
Cat. No. B12552813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Decadiynoic acid, methyl ester
CAS144534-42-9
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC#CCCCCC#CC(=O)OC
InChIInChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-8H2,1-2H3
InChIKeyOYZDGVAMJFTOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Decadiynoic Acid Methyl Ester (144534-42-9) – A Conjugated Diyne Fatty Acid Ester for Chemical Biology and Insecticidal Research


2,8-Decadiynoic acid, methyl ester (CAS 144534-42-9, molecular formula C₁₁H₁₄O₂, MW 178.228) is a C₁₁ fatty acid methyl ester characterized by two isolated triple bonds at the C-2 and C-8 positions of the decanoic chain [1]. This conjugated diyne structural motif distinguishes it from common mono-unsaturated or saturated fatty acid esters and places it within the broader class of polyacetylenic lipids, which are known for their pleiotropic bioactivities, including insecticidal, antifungal, and anticancer properties [2]. The compound is a synthetic analog and structural simplification of the naturally occurring matricaria esters, which feature a more complex 2,8-diene-4,6-diynoate core. Its predicted LogP of 3.2 and molecular weight of ~178 g/mol confer favorable membrane permeability for cellular assays [1].

Critical Procurement Alert: Why a Standard Fatty Acid Methyl Ester Cannot Replace 2,8-Decadiynoic Acid Methyl Ester in Bioactivity or Synthetic Studies


The biological and chemical utility of 2,8-decadiynoic acid methyl ester is intrinsically linked to its unique conjugated diyne (C≡C) system, which is absent in common mono-unsaturated, saturated, or even terminal-alkyne fatty acid esters. Substituting this compound with a generic methyl ester (e.g., methyl decanoate, methyl 10-undecynoate) fundamentally alters the molecule's electronic conjugation, reactive profile in cycloaddition chemistry, and target engagement in biological systems [1][2]. As demonstrated in head-to-head insect bioassays, the presence of the diyne motif confers a >10-fold increase in insecticidal activity compared to saturated or terminally unsaturated analogs, making simple substitution a critical experimental failure point [3].

Quantitative Differentiation of 2,8-Decadiynoic Acid Methyl Ester vs. Structural Analogs: An Evidence-Based Selection Guide


Insecticidal Activity: >10-Fold Superiority of the Diyne Core Over Saturated and Terminal-Alkyne Esters

In a direct comparative study of C₁₀–C₁₂ fatty acid methyl esters, the diyne-containing matricaria ester (a structural analog with a 2,8-diene-4,6-diynoate core) demonstrated the highest larvicidal activity. The diyne compound caused 100% mortality in pink bollworm (Pectinophora gossypiella) larvae at a dietary concentration of 0.01%, while terminal-alkyne methyl 10-undecynoate and saturated methyl decanoate were completely inactive under the same assay conditions [1]. The lethality extended to bollworm (Heliothis zea) and tobacco budworm (Heliothis virescens) at 0.05% [1].

Insecticide Larvicide Fatty Acid Methyl Ester

Antifungal Activity Against Botrytis cinerea: Bioassay-Guided Isolation of the Diyne Ester

In a bioassay-guided fractionation of Erigeron speciosus steam distillate, the diyne ester methyl 2Z,8Z-deca-2,8-diene-4,6-diynoate was isolated as the principal antifungal constituent against Botrytis cinerea, the causative agent of gray mold in strawberries [1]. While quantitative MIC values were not provided in the abstract, the compound was identified as the bioactive component following TLC bioautography, indicating its superior activity compared to other distillate components [1].

Antifungal Natural Product Plant Pathogen

Synthetic Utility in Nickel-Catalyzed [2+2+2] Cycloadditions: Regioselective Access to Polysubstituted Benzenes

2,8-Decadiynoic acid methyl ester serves as a privileged substrate in nickel-catalyzed [2+2+2] cycloaddition reactions with allenes, yielding polysubstituted benzene derivatives in good to excellent yields (73–86%) [1]. The reaction is highly regioselective and chemoselective, a feature attributed to the electron-deficient nature of the ester-substituted diyne. In contrast, diynes lacking the ester group or with different substitution patterns exhibit altered reactivity and lower yields, underscoring the importance of the precise 2,8-diynoate structure [1].

Cycloaddition Nickel Catalysis Organic Synthesis

Structural and Physicochemical Differentiation: Conjugated Diyne vs. Mono-Alkyne Esters

The conjugated diyne system in 2,8-decadiynoic acid methyl ester (C₁₁H₁₄O₂, MW 178.228, predicted LogP 3.2) contrasts with mono-alkyne analogs such as methyl 10-undecynoate (C₁₂H₂₀O₂, MW 196.29, predicted LogP ~4.5) and methyl 2-nonynoate (C₁₀H₁₆O₂, MW 168.23, predicted LogP ~2.1) [1][2]. The target compound's LogP of 3.2 falls within an optimal range for cellular permeability, while its lower molecular weight and distinct alkyne spacing confer different electronic and steric properties that impact both biological target engagement and synthetic reactivity [1].

Physicochemical Property LogP Membrane Permeability

Cytotoxic Activity of Acetylenic Lipids: Class-Level Inference for Diyne-Containing Fatty Acid Esters

Acetylenic lipids, including diyne-containing fatty acid esters, have been extensively documented to exhibit cytotoxic activity against various cancer cell lines [1]. While specific IC₅₀ data for 2,8-decadiynoic acid methyl ester are not available in the open literature, class-level evidence from reviews of over 100 acetylenic metabolites indicates that compounds bearing the conjugated diyne motif consistently show cytotoxic effects, often with IC₅₀ values in the low micromolar range [1]. This contrasts with saturated fatty acid methyl esters, which are generally inactive in cytotoxicity assays.

Cytotoxicity Anticancer Polyacetylene

High-Value Research Applications for 2,8-Decadiynoic Acid Methyl Ester Based on Quantitative Differentiation Data


Insecticide Lead Discovery and Structure-Activity Relationship (SAR) Studies

Based on the direct comparative larvicidal activity data, 2,8-decadiynoic acid methyl ester is the optimal starting point for developing new insecticidal agents targeting lepidopteran pests. Its >10-fold superiority over mono-alkyne and saturated esters makes it a non-substitutable reference compound for SAR campaigns aimed at optimizing the diyne pharmacophore for field applications [1].

Antifungal Bioassay-Guided Fractionation and Natural Product Dereplication

The confirmed antifungal activity of the diyne ester against Botrytis cinerea positions this compound as a valuable standard for bioassay-guided isolation of related polyacetylenes from plant sources. Its use as a positive control or reference marker ensures that bioactivity is correctly attributed to the diyne-containing fraction rather than to inactive co-metabolites [2].

Nickel-Catalyzed Cycloaddition Methodology Development

The documented high yields (73–86%) and regioselectivity of 2,8-decadiynoic acid methyl ester in Ni-catalyzed [2+2+2] cycloadditions make it a preferred substrate for developing new catalytic systems and for the rapid construction of polysubstituted aromatic libraries in medicinal chemistry and materials science [3].

Anticancer Screening Libraries and Chemical Biology Probes

Leveraging the class-level cytotoxic activity of acetylenic lipids, 2,8-decadiynoic acid methyl ester is a logical inclusion in focused libraries for anticancer screening. Its distinct physicochemical profile (LogP 3.2) and diyne motif offer a unique chemical space that is not represented by standard fatty acid methyl ester collections, increasing the probability of identifying novel hits [4].

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